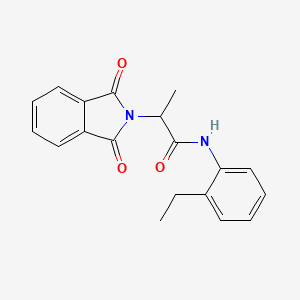
ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate involves the modulation of various neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and a dopamine reuptake inhibitor (DRI), which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the analgesic, anti-inflammatory, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This reduction in pro-inflammatory cytokines is responsible for the anti-inflammatory effects of this compound. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the antidepressant and anxiolytic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments include its potent analgesic, anti-inflammatory, antidepressant, and anxiolytic effects. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety profile.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate. One direction is to investigate its potential use in the treatment of chronic pain and inflammation. Another direction is to explore its potential use in the treatment of mood disorders such as depression and anxiety. Further research is also needed to determine the safety profile of this compound and its potential side effects. In addition, the development of new analogs of this compound with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
The synthesis of ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 4-fluoro-3-methoxybenzyl chloride with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethyl 4-chloro-1-piperidinecarboxylate to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-(cyclopropylmethyl)-1-(4-fluoro-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have antidepressant and anxiolytic effects, indicating its potential use in the treatment of mood disorders.
Propiedades
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[(4-fluoro-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-3-25-19(23)20(13-15-4-5-15)8-10-22(11-9-20)14-16-6-7-17(21)18(12-16)24-2/h6-7,12,15H,3-5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOQPNFJQXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)F)OC)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)


![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)

![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)

![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)

![2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol](/img/structure/B5001266.png)
![2-hydroxy-2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001293.png)
![4-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5001298.png)